molecular formula C9H7F B2407578 4-Fluoro-2-methylphenylacetylene CAS No. 1339707-20-8

4-Fluoro-2-methylphenylacetylene

Cat. No. B2407578
CAS RN: 1339707-20-8
M. Wt: 134.153
InChI Key: MXKWREICHVGKFW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenylacetylene is a chemical compound with the formula C9H7F . It is a compound of interest in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, and one fluorine atom . The exact linear structure formula is not provided in the search results .

Scientific Research Applications

Hydrogen Bonding and Complex Formation

  • 4-Fluorophenylacetylenes, including variants like 4-fluoro-2-methylphenylacetylene, demonstrate unique hydrogen bonding capabilities. They form cyclic complexes with water, involving C-H...O and O-H...π hydrogen bonds. Interestingly, the fluorine substitution does not significantly alter the intermolecular structure compared to phenylacetylene, but it does enhance the interaction of water with the acetylenic π electron density. This distinctive behavior sets fluorophenylacetylenes apart from other fluorinated compounds like fluorobenzene and fluorostyrene. Moreover, these compounds can form complexes with more than one water molecule, showing versatility in molecular interactions (Maity & Patwari, 2009).

Synthesis of Key Intermediates

  • 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the production of certain materials, can be synthesized from compounds related to this compound. This process is significant in the manufacturing of materials like flurbiprofen. Despite the challenges in synthesis, including the use of costly and hazardous materials, recent advancements offer practical methods for large-scale production, highlighting the industrial relevance of such fluorinated acetylenes (Qiu et al., 2009).

Biomarker Identification

  • The metabolic impact of compounds related to this compound, such as 4-fluoroaniline and 2-fluoro-4-methylaniline, has been studied through metabonomic assessments. These studies utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to identify changes in low-molecular-weight metabolites, contributing to the understanding of xenobiotic toxicity. Such research underscores the potential of these compounds in environmental toxicology and the identification of new biomarkers for toxic exposure (Bundy et al., 2002).

Development of Fluorescent Dyes

  • Fluorinated acetylenes like this compound are foundational in developing fluorescent dyes such as BODIPY (Boron-dipyrromethene) dyes. These dyes are pivotal in various scientific, medical, and biotechnological applications. They offer high quantum yields, fine-tuned absorption, and emission spectra, along with good photostability and biocompatibility. The postfunctionalization methodologies allow for significant versatility in applications ranging from bioimaging to chemosensing (Boens et al., 2019).

Novel Material Development

  • Fluorinated compounds, including those related to this compound, are instrumental in developing high-performance polymers with distinguished thermal properties and solubility. These polymers find applications in engineering plastics and membrane materials, showcasing the potential of fluorinated acetylenes in advanced material science (Xiao et al., 2003).

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenylacetylene is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

While specific safety data for 4-Fluoro-2-methylphenylacetylene is not available in the search results, it’s important to handle all chemical compounds with care. The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-ethynyl-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKWREICHVGKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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